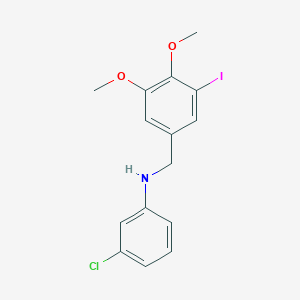![molecular formula C19H15ClN4S B3485583 4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B3485583.png)
4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
Vue d'ensemble
Description
4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is not fully understood. However, it is believed that the compound acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects on fungal cells. It inhibits the growth of various fungal species and disrupts the cell membrane integrity, leading to cell death. The compound has also been shown to have low toxicity towards mammalian cells, making it a potential candidate for the development of new antifungal drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, including its high potency against fungal cells, low toxicity towards mammalian cells, and ease of synthesis. However, the compound also has some limitations, including its limited solubility in water and its potential to cause environmental toxicity.
Orientations Futures
There are several future directions for the research and development of 4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile. Some of the potential future directions include the development of new derivatives of the compound with improved properties, the investigation of the compound's potential use in the treatment of other fungal infections, and the development of new methods for the synthesis of the compound.
Conclusion:
In conclusion, this compound is a novel compound with significant potential applications in various fields. The compound has been extensively studied for its potential use as an antifungal agent, and its mechanism of action and biochemical and physiological effects have been well documented. Despite some limitations, the compound has several advantages for lab experiments, and there are several future directions for its research and development.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, the compound has shown promising results as an antifungal agent and has been studied for its potential use in the treatment of various fungal infections. In material science, the compound has been studied for its potential use in the synthesis of novel materials with unique properties. In agriculture, the compound has been studied for its potential use as a fungicide to control various plant diseases.
Propriétés
IUPAC Name |
4-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-2-11-24-18(16-5-3-4-6-17(16)20)22-23-19(24)25-13-15-9-7-14(12-21)8-10-15/h2-10H,1,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLSTGQRXKDYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3485506.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3485525.png)
![3-(benzoylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3485531.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3485543.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3485549.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3485558.png)
![3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B3485565.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B3485575.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3485587.png)
![methyl 4-[({[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485590.png)
![methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B3485595.png)

![4-chloro-N-(3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3485607.png)